molecular formula C23H27ClN2O5 B12362459 Quinaprilat hydrochloride

Quinaprilat hydrochloride

Cat. No.: B12362459
M. Wt: 446.9 g/mol
InChI Key: YQJDLRLEBDSBCP-ZAFWUOJLSA-N
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Description

Quinaprilat (hydrochloride) is the active metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. Quinaprilat (hydrochloride) works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating strain on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinaprilat (hydrochloride) involves multiple steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce Quinapril or its hydrochloride salt .

Industrial Production Methods

Industrial production of Quinaprilat (hydrochloride) typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of aprotic solvents like methylene chloride and specific reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Quinaprilat (hydrochloride) undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Quinaprilat from hydrolysis and diketopiperazine derivatives from cyclization .

Scientific Research Applications

Quinaprilat (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Quinaprilat (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .

Comparison with Similar Compounds

Quinaprilat (hydrochloride) is compared with other ACE inhibitors such as Enalaprilat, Lisinopril, and Captopril:

    Enalaprilat: Like Quinaprilat, Enalaprilat is an active metabolite of Enalapril.

    Lisinopril: Unlike Quinaprilat, Lisinopril is not a prodrug and is active in its administered form.

    Captopril: Captopril contains a sulfhydryl group, which is absent in Quinaprilat.

Similar Compounds

  • Enalaprilat
  • Lisinopril
  • Captopril
  • Ramiprilat

Quinaprilat (hydrochloride) stands out due to its high potency and specific binding characteristics, making it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1

InChI Key

YQJDLRLEBDSBCP-ZAFWUOJLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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